REACTION_CXSMILES
|
[C:1]([C:4]1[S:8][C:7]2[C:9](=[O:20])[C:10]3[C:14]([C:15](=[O:17])[CH3:16])=[CH:13][S:12][C:11]=3[C:18](=[O:19])[C:6]=2[CH:5]=1)(=[O:3])[CH3:2].[BH4-].[Na+].OC(C1SC2C(=O)C3C=CSC=3C(=O)C=2C=1)C>C(Cl)(Cl)Cl.CO>[OH:3][CH:1]([C:4]1[S:8][C:7]2[C:9](=[O:20])[C:10]3[C:14]([CH:15]([OH:17])[CH3:16])=[CH:13][S:12][C:11]=3[C:18](=[O:19])[C:6]=2[CH:5]=1)[CH3:2] |f:1.2,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl.CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C)C1=CC2=C(S1)C(C1=C(SC=C1C(C)O)C2=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |